molecular formula C20H16ClN3 B5660304 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5660304
M. Wt: 333.8 g/mol
InChI Key: FYJLGLXCRCDJHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps including cyclization, chlorination, and amination reactions. For instance, the crystal structure of a similar compound was synthesized from its diol precursor through chlorination and amination, confirmed by elemental analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized using X-ray crystallography, which reveals details about their crystalline forms and molecular conformations. These compounds typically crystallize in various systems, demonstrating diverse molecular arrangements and hydrogen bonding patterns (J. Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo a variety of chemical reactions, including reactions with hydrazine to produce polyfunctional heterocycles and derivatives through reactions with acetylacetone, ethyl acetoacetate, and other carbonyl compounds. These reactions expand the chemical diversity and potential applications of pyrazolopyrimidines (G. Zvilichovsky & M. David, 1983).

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting points, and crystal structure, are essential for understanding their behavior in different environments and their potential for various applications. These properties are determined through systematic studies and analyses, including X-ray diffraction and solubility testing.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of pyrazolopyrimidine derivatives. For example, the reactivity with 1,3-dicarbonyl compounds and the formation of derivatives highlight the compound's versatility and potential for synthesizing novel organic molecules (G. Zvilichovsky & M. David, 1983).

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-13-12-18(15-6-4-3-5-7-15)24-20(22-13)19(14(2)23-24)16-8-10-17(21)11-9-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLGLXCRCDJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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